An In-depth Technical Guide to 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride
An In-depth Technical Guide to 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, identified by its CAS number 1049729-85-2 , is a key aromatic sulfonyl chloride that has garnered significant interest in the field of drug discovery and organic synthesis. Its unique trifunctional substitution pattern, featuring a sulfonyl chloride, a fluoro group, and a methoxy group, offers a powerful combination of reactivity and modulatory effects on physicochemical properties. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical insights required by researchers at the bench.
The strategic incorporation of fluorine and methoxy groups onto the benzenesulfonyl chloride scaffold is not merely an exercise in synthetic novelty. The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1][2] Concurrently, the methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, thereby modulating its interaction with biological targets.[3][4] The sulfonyl chloride moiety itself is a highly versatile functional group, primarily serving as a precursor for the synthesis of sulfonamides, a privileged structural motif in a vast array of therapeutic agents.
This guide will delve into the practical aspects of working with 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, from its synthesis and characterization to its application in the synthesis of biologically active compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. Below is a summary of the key properties of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.
| Property | Value | Source |
| CAS Number | 1049729-85-2 | [5] |
| Molecular Formula | C₇H₆ClFO₃S | [6] |
| Molecular Weight | 224.64 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 77-81 °C |
Synthesis of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride: A Detailed Protocol
The most common and reliable method for the synthesis of arylsulfonyl chlorides is the Sandmeyer-type reaction, which proceeds via the diazotization of an appropriate aniline precursor followed by sulfochlorination. This approach is highly adaptable for the preparation of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride, starting from 3-fluoro-2-methoxyaniline.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.
Step-by-Step Experimental Protocol
This protocol is based on well-established procedures for the synthesis of arylsulfonyl chlorides and has been adapted for the specific synthesis of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride.[4][7]
Materials:
-
3-Fluoro-2-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Sulfur Dioxide (SO₂) gas
-
Copper(I) Chloride (CuCl)
-
Ice
-
Diethyl ether or other suitable extraction solvent
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-2-methoxyaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sulfochlorination:
-
In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid.
-
Add a catalytic amount of copper(I) chloride to the SO₂/acetic acid solution and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the SO₂/acetic acid/CuCl mixture with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large beaker containing crushed ice and water.
-
Extract the aqueous mixture with a suitable organic solvent such as diethyl ether.
-
Combine the organic extracts and wash them sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid. Exercise caution during the bicarbonate wash as gas evolution may occur.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride can be further purified by recrystallization or column chromatography.
-
Reactivity and Applications in Drug Discovery
The utility of 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride in drug discovery stems from its ability to readily form sulfonamides upon reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry, as the resulting sulfonamide moiety is a key pharmacophore in a wide range of clinically important drugs, including diuretics, antibiotics, and protease inhibitors.
General Reactivity Profile
The sulfonyl chloride group is a potent electrophile, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. The presence of the electron-withdrawing fluorine atom on the aromatic ring can enhance the electrophilicity of the sulfur atom, potentially increasing the rate of reaction with nucleophiles. Conversely, the electron-donating methoxy group may slightly attenuate this effect. The interplay of these electronic effects provides a nuanced reactivity profile that can be exploited in organic synthesis.
Role as a Scaffold in Medicinal Chemistry
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the resulting sulfonamide, influencing its ionization state at physiological pH and thereby affecting its solubility and target engagement.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. The introduction of a fluorine atom can block potential sites of metabolism, increasing the in vivo half-life of a drug candidate.[1]
-
Improved Pharmacokinetic Properties: The lipophilicity of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The fluoro and methoxy groups can be used to fine-tune the lipophilicity of a lead compound to optimize its pharmacokinetic properties.[3][4]
The general synthetic utility of this class of compounds is in providing a starting point for the creation of diverse libraries of molecules for high-throughput screening and lead optimization in the quest for new therapeutic agents.[2]
Spectroscopic Characterization
At the time of this writing, publicly available, peer-reviewed spectroscopic data specifically for 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is limited. However, based on the known chemical shifts of similar aromatic compounds, the following spectral characteristics can be predicted. Researchers are strongly encouraged to obtain and interpret their own analytical data to confirm the identity and purity of their synthesized material.
Predicted ¹H NMR (in CDCl₃):
-
Aromatic protons would appear in the range of δ 7.0-8.0 ppm, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
-
The methoxy protons would appear as a singlet around δ 3.9-4.1 ppm.
Predicted ¹³C NMR (in CDCl₃):
-
Aromatic carbons would resonate in the range of δ 110-160 ppm. The carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants.
-
The methoxy carbon would appear around δ 55-60 ppm.
Safety and Handling
3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[3][8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[3]
-
Skin and Eye Contact: Causes severe skin burns and eye damage.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Ingestion: Harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
3-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a valuable and versatile building block for medicinal chemists and synthetic organic chemists. Its unique combination of functional groups provides a powerful tool for the synthesis of novel sulfonamides and other biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory. As the quest for new and improved therapeutics continues, the strategic application of such fluorinated and methoxy-substituted building blocks will undoubtedly play a crucial role in the future of drug discovery.
References
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Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
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PubChem. 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. [Link]
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Angene Chemical. Safety Data Sheet - 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride. [Link]
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Chemical-Suppliers.com. 3-Fluoro-2-methoxy-benzenesulfonyl chloride | CAS 1049729-85-2. [Link]
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ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. [Link]
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PrepChem.com. Synthesis of 3-Methoxy-benzene sulfonic acid chloride. [Link]
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ResearchGate. ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). [Link]
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ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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